molecular formula C24H29N3OS B5172795 N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide

N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide

Cat. No. B5172795
M. Wt: 407.6 g/mol
InChI Key: KSRFHOQCQXMEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator of B-cell receptor signaling and is involved in the proliferation and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies.

Mechanism of Action

N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide inhibits BTK by binding to the active site of the enzyme and preventing its phosphorylation and activation. This leads to downstream inhibition of B-cell receptor signaling and ultimately results in apoptosis of B-cells.
Biochemical and physiological effects:
N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is highly selective for BTK and does not inhibit other kinases in the same family. In preclinical studies, N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide has been well-tolerated and has shown minimal toxicity.

Advantages and Limitations for Lab Experiments

One advantage of N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide is its potency and selectivity for BTK, which allows for effective inhibition of B-cell receptor signaling. However, one limitation is that it may not be effective in all types of B-cell malignancies, as some tumors may have alternative signaling pathways that are not dependent on BTK.

Future Directions

There are several potential future directions for the development of N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide. One area of focus is the optimization of dosing and scheduling to maximize efficacy and minimize toxicity. Another area is the exploration of combination therapies with other agents that target different signaling pathways. Additionally, there is ongoing research into the use of N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide in other diseases, such as autoimmune disorders and solid tumors.
Conclusion:
N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide is a promising small molecule inhibitor that targets the BTK pathway and has shown potent anti-tumor activity in preclinical models of B-cell malignancies. Further research is needed to fully understand its potential as a therapeutic agent and to optimize its use in the clinic.

Synthesis Methods

The synthesis of N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide involves several steps, including the formation of the thiazole ring, the coupling of the piperidine and naphthamide moieties, and the final deprotection and purification steps. The process has been optimized to produce N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide in high yield and purity.

Scientific Research Applications

N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.

properties

IUPAC Name

N-[[1-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]piperidin-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3OS/c1-17(2)22-16-29-23(26-22)15-27-12-6-7-18(14-27)13-25-24(28)21-11-5-9-19-8-3-4-10-20(19)21/h3-5,8-11,16-18H,6-7,12-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRFHOQCQXMEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=N1)CN2CCCC(C2)CNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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